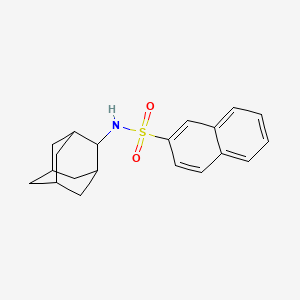![molecular formula C17H20N2S B5801975 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQT and is synthesized through a specific method that involves several steps.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline is not fully understood. However, several studies have suggested that MQT inhibits the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. MQT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline has several biochemical and physiological effects. In vitro studies have shown that MQT can inhibit the growth of cancer cells and induce apoptosis. MQT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of MQT.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential anti-cancer properties. MQT has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using MQT in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline. One potential direction is to further investigate the anti-cancer properties of MQT and its potential as a cancer treatment. Another potential direction is to investigate the potential use of MQT in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of MQT and its mechanism of action.
Synthesis Methods
The synthesis of 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline involves several steps. The first step is the condensation of 2-aminobenzyl alcohol with 4-methylbenzaldehyde to form 2-(4-methylbenzylideneamino)phenol. The second step involves the reaction of 2-(4-methylbenzylideneamino)phenol with thioacetic acid to form 2-(4-methylbenzylideneamino)phenylthioacetic acid. The final step is the cyclization of 2-(4-methylbenzylideneamino)phenylthioacetic acid with ammonium acetate to form 4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline.
Scientific Research Applications
4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that MQT has anti-cancer properties and can inhibit the growth of cancer cells. MQT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-12-7-9-14(10-8-12)11-20-17-18-13(2)15-5-3-4-6-16(15)19-17/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBISWIHDVWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3CCCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)
![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]acetamide](/img/structure/B5801919.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)

![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)


![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)